Muscimol
Overview
Description
Muscimol is a naturally occurring psychoactive compound found primarily in the Amanita muscaria mushroom, also known as the fly agaric. It is classified as an isoxazole and is known for its potent effects on the central nervous system. This compound acts as a selective agonist for the gamma-aminobutyric acid type A receptor, leading to its sedative, hypnotic, and hallucinogenic properties .
Mechanism of Action
Target of Action
Muscimol is a potent psychoactive compound found in certain mushrooms, most notably the Amanita muscaria and related species . The primary targets of this compound are the GABA-A receptors in the brain . These receptors are crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Mode of Action
This compound acts as a potent and selective orthosteric agonist for the GABA-A receptor . By mimicking the inhibitory neurotransmitter GABA, this compound activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability .
Biochemical Pathways
This compound enhances the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the brain . This action boosts inhibitory neurotransmission across neural pathways . It affects receptor subtypes differently, changing how neurons communicate with each other through chemicals and agonist effect .
Pharmacokinetics
It is known that this compound is very soluble in water, slightly soluble in ethanol, and very soluble in methanol , which may influence its bioavailability.
Result of Action
This compound’s interaction with GABA-A receptors can lead to a calming effect . It has significant effects on the central nervous system, including the ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage . The diverse pharmacological effects of this compound, from neuroprotection and pain relief to cognitive modulation and anticonvulsant properties, underscore its therapeutic potential across a range of neurological and psychiatric disorders .
Action Environment
Environmental factors such as soil composition, climate, and the age of the mushroom significantly influence this compound content . One mushroom might contain a high level of this compound while another, growing just a few feet away, has much less . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Muscimol interacts with the GABA A receptor, a major inhibitory neurotransmitter in the vertebrate brain . By mimicking the inhibitory neurotransmitter GABA, this compound activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons . This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Cellular Effects
This compound exerts significant effects on the central nervous system. Its ability to enhance inhibitory neurotransmission and protect neurons from excitotoxic damage makes it a compound of great interest in neuropharmacology . It has been shown to treat stress and anxiety, ease muscular pain, and promote restorative sleep .
Molecular Mechanism
This compound is a potent GABA A agonist, activating the receptor for the brain’s principal inhibitory neurotransmitter, GABA . This compound binds to the same site on the GABA A receptor complex as GABA itself, as opposed to other GABAergic drugs such as barbiturates and benzodiazepines which bind to separate regulatory sites .
Temporal Effects in Laboratory Settings
This compound shares pharmacological properties with other GABAA receptor agonists used in clinical settings for anxiety and epilepsy treatment . Consumption of Amanita muscaria can lead to several side effects including confusion, dizziness, agitation, ataxia, changes in visual and auditory perception, and distortions in spatial and temporal awareness .
Dosage Effects in Animal Models
In animal models, this compound has been found to increase the survival rate in sub-lethal dose of lipopolysaccharide-treated mice (from 7% to 100%) within 72 hours . This compound inhibited serum TNFα, IL-1β, and IL-12 production in a dose-dependent manner .
Metabolic Pathways
This compound is recognized as a potent agonist for ionotropic GABA-A receptors. By mimicking the inhibitory neurotransmitter GABA, this compound activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons .
Transport and Distribution
The core of this compound’s structure involves a five-membered ring that interacts with the receptor in cells . This ring has a hydrogen atom bonded to nitrogen. Such details, including neurons, studies, cells, and receptor, are crucial for its activity within the human brain .
Subcellular Localization
“Specific” binding of [3 H]this compound (11.5 nM), related to GABA receptors, occurred in subcellular particles prepared from 4-, 8-, and 12-day cultures of embryonic (14-to 15-day-old) mouse cerebrum, but not to particles prepared from 20-to 45-day cultures . This suggests that this compound may be localized in specific subcellular compartments during certain stages of cellular development .
Preparation Methods
Synthetic Routes and Reaction Conditions
Muscimol can be synthesized through the decarboxylation of ibotenic acid, which is also found in Amanita muscaria mushrooms. The decarboxylation process can be initiated by heat, drying, or an acidic environment . Another method involves the acid-base extraction process, where the mushroom material is treated with a mild acid to convert this compound to its water-soluble form. After filtering out the solid residues, the solution is treated with a base, causing this compound to precipitate .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from dried Amanita muscaria mushroom caps. The extraction process includes solvent extraction using non-polar solvents such as dichloromethane or chloroform. The crude this compound obtained is then purified through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Muscimol undergoes several types of chemical reactions, including:
Decarboxylation: Conversion of ibotenic acid to this compound.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Substitution: this compound can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Decarboxylation: Heat, drying, or acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Major Products
The primary product of the decarboxylation of ibotenic acid is this compound. Other reactions may yield various substituted derivatives of this compound, depending on the reagents and conditions used .
Scientific Research Applications
Muscimol has a wide range of scientific research applications:
Chemistry: Used as a tool to study gamma-aminobutyric acid type A receptor mechanisms and synaptic transmission.
Comparison with Similar Compounds
Muscimol is often compared to other psychoactive compounds such as psilocybin and lysergic acid diethylamide. While all three can alter perceptions and thoughts, this compound operates through unique pathways in the brain, specifically targeting gamma-aminobutyric acid type A receptors. This makes its effects more sedative and hypnotic compared to the more intense psychedelic effects of psilocybin and lysergic acid diethylamide .
Similar Compounds
Psilocybin: Found in magic mushrooms, acts on serotonin receptors.
Lysergic Acid Diethylamide: A synthetic compound known for its powerful psychedelic effects.
Gamma-Hydroxybutyrate: Another gamma-aminobutyric acid receptor agonist with sedative properties.
This compound’s unique action on gamma-aminobutyric acid type A receptors and its natural occurrence in Amanita muscaria mushrooms make it a compound of significant interest in both scientific research and potential therapeutic applications.
Properties
IUPAC Name |
5-(aminomethyl)-1,2-oxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-2-3-1-4(7)6-8-3/h1H,2,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQHPWUVQPJPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ONC1=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
Record name | MUSCIMOL | |
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DSSTOX Substance ID |
DTXSID5041069 | |
Record name | Muscimol | |
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Molecular Weight |
114.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystals. Formerly used as a sedative and an anti-emetic. (EPA, 1998), Solid; [Merck Index] White powder; [MSDSonline] | |
Record name | MUSCIMOL | |
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Record name | Muscimol | |
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Vapor Pressure |
0.000294 [mmHg] | |
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Mechanism of Action |
Molecular orbital calculations have been carried out on muscimol. The calculated properties of the molecules are related to the ability of muscimol to displace (3)H-labeled GABA (gamma-butyric acid) from the postsynaptic receptors of human cerebellum, & it is suggested that the dominant influence on the gabaergic activity is the pi-electron distribution in heterocyclic ring., Previous electrophysiological studies have shown that the GABA(A)-receptor agonist muscimol is able to markedly increase the firing rate of rat nigral dopamine (DA) neurons. This action of the drug is paradoxical since local microiontophoretic application of the drug is associated with a clearcut inhibition of these neurons. ... An attempt was made to analyze the mechanism of this action of the drug /in this study/. Administration of muscimol (0.25-4.0 mg/kg, iv) was associated with a dose-dependent increase in firing rate as well as an increased bursting activity of the nigral DA neurons. Both these effects of muscimol were clearly antagonised by intravenous administration of the NMDA receptor antagonist MK 801(1 mg/kg) or by intracerebroventricular administration of the broad-spectrum excitatory amino acid receptor antagonist kynurenic acid. Furthermore, pretreatment with PNU 156561A (40 mg/kg, iv, 5-8 ht), a compound that raised endogenous kynurenic acid levels about 9 times, also clearly antagonized the actions of muscimol. Indeed, this treatment reversed the excitatory action of muscimol into an inhibitory effect on the nigral DA neurons. Here, /it is reported/ that the excitatory action of muscimol is mediated indirectly by release of glutamate., In many neurons, increased rates of firing are accompanied by expression of the proto-oncoprotein Fos. ... Fos-like immunoreactivity in the mamillary body and the anterior thalamus /was examined/ following unilateral injections of ... muscimol into the ventral tegmental nucleus of Gudden (VTN). These injections resulted in a marked increase in Fos-like immunoreactivity ipsilaterally in both the medial mamillary nucleus and in its principle thalamic projection targets, the anteroventral and anteromedial thalamic nuclei. Since the projection from the VTN to the mamillary body has been shown to contain a substantial GABAergic component, these results are likely to reflect a disinhibition of mamillothalamic circuitry resulting from suppression of tonic inhibitory inputs arising in the VTN. | |
Record name | MUSCIMOL | |
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Color/Form |
Crystals | |
CAS No. |
2763-96-4 | |
Record name | MUSCIMOL | |
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Record name | Muscimol | |
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Record name | 5-(aminomethyl)isoxazol-3-ol hydrate | |
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Record name | MUSCIMOL | |
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Record name | MUSCIMOL | |
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Melting Point |
347 °F decomposes (EPA, 1998), 175 °C (decomposes) | |
Record name | MUSCIMOL | |
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Record name | MUSCIMOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Muscimol and what is its primary mechanism of action?
A1: this compound is a naturally occurring compound found in the Amanita muscaria mushroom. It acts as a potent and selective agonist of the GABAA receptor, mimicking the inhibitory neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. [, , , , ]
Q2: How does this compound binding to GABAA receptors affect neuronal activity?
A2: this compound binding enhances the effects of GABA at the GABAA receptor, a ligand-gated chloride channel. This leads to increased chloride ion influx into neurons, causing hyperpolarization and reducing their excitability. [, , , , ]
Q3: What are the typical behavioral and physiological effects of this compound administration?
A3: this compound induces a range of dose-dependent effects, including sedation, anxiolysis, muscle relaxation, and at higher doses, hallucinations, and amnesia. These effects are primarily attributed to its inhibitory action on neuronal activity in various brain regions. [, , , , , , ]
Q4: Does this compound affect food intake?
A4: Yes, research indicates that this compound administration can stimulate feeding behavior in animals, even in satiated states. Studies in sheep demonstrated that intracerebroventricular administration of this compound elicited feeding behavior for both concentrate and roughage diets, suggesting a potential role in appetite regulation. [, ]
Q5: How does this compound affect learning and memory?
A6: Studies in mice demonstrate that this compound, when microinjected into the dorsal hippocampus, can induce amnesia. Interestingly, this amnesia can be reversed by subsequent administration of this compound, indicating a phenomenon called state-dependent learning (SDL). []
Q6: Does this compound interact with other neurotransmitter systems in the brain?
A7: Research suggests complex interactions between this compound and other neurotransmitter systems. For instance, studies in mice revealed cross-state-dependent learning between this compound and agonists of the serotonin receptors 5-HT1A and 5-HT7, suggesting interplay between the GABAergic and serotonergic systems in memory formation. [, ]
Q7: Can this compound influence pain perception?
A8: Studies in rats have shown that intrathecal administration of this compound can produce antinociceptive effects in both somatic and visceral pain models. This effect appears to be mediated, at least in part, through its interaction with spinal GABAA receptors. [, ]
Q8: What is the molecular formula and weight of this compound?
A8: this compound has the molecular formula C4H6N2O2 and a molecular weight of 114.10 g/mol.
Q9: Is there information available regarding the material compatibility, stability under various conditions, or catalytic properties of this compound based on the provided research?
A9: The provided research primarily focuses on the pharmacological and physiological effects of this compound mediated by its interaction with GABAA receptors. Information regarding its material compatibility, stability under various conditions, or catalytic properties is not extensively covered in these studies.
Q10: Is there research on computational chemistry modeling, structure-activity relationship studies, or specific analytical techniques used for this compound characterization in the provided articles?
A11: While the provided research focuses on the biological effects of this compound, it does not delve deeply into computational modeling, detailed SAR studies, or specific analytical techniques for its characterization. Some studies utilized radioligand binding assays with [3H]this compound to investigate its interaction with GABAA receptors, but detailed analytical characterization is not a primary focus. [, , , , ]
Q11: Is there information available on the pharmacokinetics of this compound, such as absorption, distribution, metabolism, and excretion, in the provided research?
A11: The provided research primarily focuses on the pharmacodynamic effects of this compound, with less emphasis on its detailed pharmacokinetic properties.
Q12: Is there information available regarding the environmental impact, degradation, quality control, immunogenicity, drug-transporter interactions, biocompatibility, or biodegradability of this compound based on the provided research?
A12: The provided research primarily emphasizes the pharmacological and physiological aspects of this compound, with limited information on its environmental impact, degradation, quality control, immunogenicity, drug-transporter interactions, biocompatibility, or biodegradability.
Q13: What are some key historical milestones and future directions in this compound research?
A17: Research on this compound has provided valuable insights into the function of GABAA receptors and their role in various neurological and physiological processes. Future studies could explore its potential therapeutic applications, such as in the treatment of epilepsy, anxiety disorders, and pain, while further investigating its safety profile and potential for tolerance development. [, , ]
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